REACTION_SMILES
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[CH3:15][O:16][C:17](=[O:18])[CH:19]([CH2:20][CH:21]=[C:22]([CH3:23])[CH3:24])[C:25]([O:26][CH3:27])=[O:28].[CH3:1][O:2][C:3]([CH:4]([C:5](=[O:6])[O:7][CH3:8])[C:9]([CH3:10])([CH3:11])[CH:12]=[CH2:13])=[O:14]>>[CH3:1][O:2][C:3]([CH2:4][C:5](=[O:6])[O:7][CH3:8])=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(CC=C(C)C)C(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC(C)(C)C(C(=O)OC)C(=O)OC
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Name
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Type
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product
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Smiles
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COC(=O)CC(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |